
Benzyl but-3-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl but-3-ynoate is an organic compound with the molecular formula C11H10O2. It is an ester derived from benzyl alcohol and but-3-ynoic acid. This compound is of interest due to its unique structure, which includes both an aromatic ring and an alkyne group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl but-3-ynoate can be synthesized through the esterification of but-3-ynoic acid with benzyl alcohol. This reaction typically involves the use of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of copper(I)-catalyzed esterification has also been reported as an efficient method for producing this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl but-3-ynoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used oxidizing agents.
Reduction: Palladium on carbon (Pd/C) or Lindlar’s catalyst can be used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Amides or ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl but-3-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: Research has explored its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: It is used in the production of polymers and materials with unique properties, such as increased stability and reactivity
Mécanisme D'action
The mechanism of action of benzyl but-3-ynoate involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming covalent bonds with biological molecules. This reactivity makes it a useful tool in chemical biology for labeling and modifying proteins and nucleic acids. Additionally, the ester group can undergo hydrolysis, releasing benzyl alcohol and but-3-ynoic acid, which can further interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl but-2-enoate: Similar structure but with a double bond instead of a triple bond.
Methyl but-2-ynoate: Similar alkyne group but with a methyl ester instead of a benzyl ester.
Benzyl 3-phenylpropiolate: Contains a phenyl group on the alkyne carbon.
Uniqueness
Benzyl but-3-ynoate is unique due to its combination of an aromatic ring and an alkyne group, which provides distinct reactivity compared to similar compounds. The presence of the alkyne group allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C11H10O2 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
benzyl but-3-ynoate |
InChI |
InChI=1S/C11H10O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h1,3-5,7-8H,6,9H2 |
Clé InChI |
HDIFPQUVFVEGGG-UHFFFAOYSA-N |
SMILES canonique |
C#CCC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


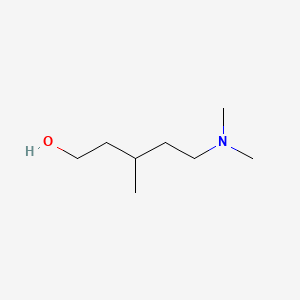
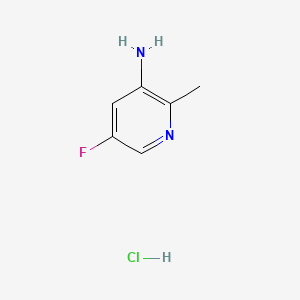

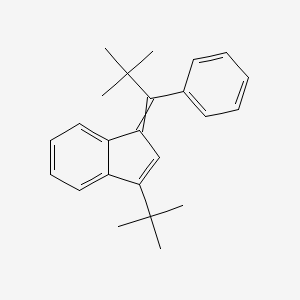
![1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone](/img/structure/B13938757.png)
![tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B13938765.png)
![3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13938770.png)
![1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one](/img/structure/B13938773.png)
![4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13938779.png)
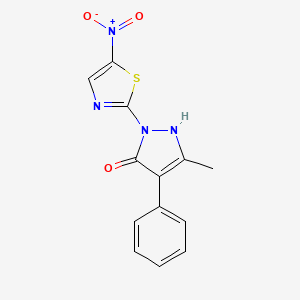
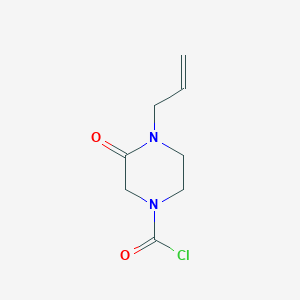
![1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13938801.png)
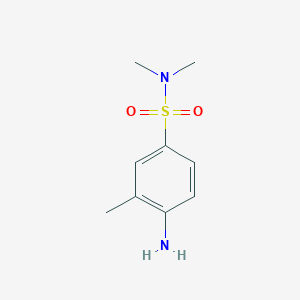
![2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine](/img/structure/B13938829.png)
